molecular formula C11H15N3O2S B8290962 N,N-diallyl-4-aminopyridine-3-sulfonamide

N,N-diallyl-4-aminopyridine-3-sulfonamide

Cat. No. B8290962
M. Wt: 253.32 g/mol
InChI Key: MJRHGUXKSAWFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09145380B2

Procedure details

A mixture of N,N-diallyl-4-chloropyridine-3-sulfonamide (1.5 g, 5.5 mmol), lithium iodide (0.74 g, 5.5 mmol) and ammonia (7 M in methanol, 14 mL, 5.5 mmol) under an atmosphere of argon was heated at 120° C. for 2 h in a microwave reactor. Silica was added and the solvent was evaporated. Purification by column chromatography, using chloroform/methanol (95:5) as the eluent, gave the title compound in 59% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:15][CH:16]=[CH2:17])[S:5]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1Cl)(=[O:7])=[O:6])[CH:2]=[CH2:3].[I-].[Li+].[NH3:20]>>[CH2:1]([N:4]([CH2:15][CH:16]=[CH2:17])[S:5]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[NH2:20])(=[O:7])=[O:6])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C=C)N(S(=O)(=O)C=1C=NC=CC1Cl)CC=C
Name
Quantity
0.74 g
Type
reactant
Smiles
[I-].[Li+]
Name
Quantity
14 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica was added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(S(=O)(=O)C=1C=NC=CC1N)CC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.